molecular formula C23H26N4O3S B2896106 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 1797591-51-5

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No. B2896106
CAS RN: 1797591-51-5
M. Wt: 438.55
InChI Key: FEXKVZGIFWZTRW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole moiety (benzo[d]thiazol-2-yl), a piperidine moiety (piperidin-4-yl), and an oxalamide moiety (N1-methyl-N2-(4-ethoxyphenyl)oxalamide). Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom, and are often used in the synthesis of pharmaceuticals . Oxalamides are organic compounds containing an oxalamide group, which consists of an amide group attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzothiazoles, piperidines, and oxalamides can all participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antibacterial Agents

The benzothiazole moiety of the compound has been explored for its potential as an antibacterial agent. Research indicates that derivatives of benzothiazole, such as the one , have shown activity against various Gram-positive and Gram-negative bacterial strains . This suggests that the compound could be synthesized and tested for its efficacy in inhibiting bacterial growth, potentially leading to new treatments for bacterial infections.

Anti-inflammatory Properties

Compounds with a benzothiazole structure have been studied for their anti-inflammatory properties. They have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . This compound, with its specific substitutions, may offer a novel approach to treating inflammation-related conditions.

Crystallography and Structural Analysis

The crystal structure of related benzothiazole compounds has been determined, providing insights into their molecular conformation and potential interactions with other molecules . This information is crucial for understanding how the compound interacts at the atomic level, which is essential for drug design and development.

Anticancer Research

Benzothiazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines. The compound could be synthesized and screened for its potential to inhibit the proliferation of cancer cells, contributing to the development of new anticancer drugs .

Drug Design and Synthesis

The compound’s structure, featuring a benzothiazole ring, makes it a valuable scaffold in medicinal chemistry. It can be used as a building block for designing and synthesizing new drugs with potential therapeutic applications across a range of diseases .

Pharmacokinetic Profile Assessment

The pharmacokinetic properties of benzothiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), are crucial for determining their suitability as drug candidates. The compound’s ADME profile can be computationally predicted and optimized for better therapeutic efficacy .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. The benzothiazole compound can be included in QSAR studies to forecast its biological properties and optimize its activity .

Anti-proliferative Evaluation

The compound’s potential for anti-proliferative effects can be assessed through in vitro evaluations against various human cancer cell lines. This research could lead to the discovery of new therapeutic agents for treating different types of cancer .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential medicinal properties, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-2-30-18-9-7-17(8-10-18)25-22(29)21(28)24-15-16-11-13-27(14-12-16)23-26-19-5-3-4-6-20(19)31-23/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXKVZGIFWZTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

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